5-(Piperazin-1-yl)imidazo[1,2-a]pyridine

Factor Xa inhibition anticoagulant S4 binding element

5-(Piperazin-1-yl)imidazo[1,2-a]pyridine (CAS 739364-02-4; C₁₁H₁₄N₄; MW 202.26) is a bicyclic heteroaryl-piperazine scaffold belonging to the imidazo[1,2-a]pyridine privileged structure class. It serves as a key S4 binding element in orally active Factor Xa (FXa) inhibitors and as a versatile intermediate for constructing kinase-focused compound libraries targeting PI3K, mTOR, FGFR, and CDK families.

Molecular Formula C11H14N4
Molecular Weight 202.26 g/mol
Cat. No. B12843608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Piperazin-1-yl)imidazo[1,2-a]pyridine
Molecular FormulaC11H14N4
Molecular Weight202.26 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=CC3=NC=CN32
InChIInChI=1S/C11H14N4/c1-2-10-13-6-9-15(10)11(3-1)14-7-4-12-5-8-14/h1-3,6,9,12H,4-5,7-8H2
InChIKeyFKRXTDSFOMPWTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Piperazin-1-yl)imidazo[1,2-a]pyridine – Core Scaffold Procurement Guide for S4 Binding Element and Kinase-Targeted Library Synthesis


5-(Piperazin-1-yl)imidazo[1,2-a]pyridine (CAS 739364-02-4; C₁₁H₁₄N₄; MW 202.26) is a bicyclic heteroaryl-piperazine scaffold belonging to the imidazo[1,2-a]pyridine privileged structure class [1]. It serves as a key S4 binding element in orally active Factor Xa (FXa) inhibitors [2] and as a versatile intermediate for constructing kinase-focused compound libraries targeting PI3K, mTOR, FGFR, and CDK families [3]. This compound is not an end-product but a functionalized building block whose substitution position on the imidazo[1,2-a]pyridine ring critically determines target potency, CYP3A4 inhibition liability, and oral pharmacokinetic profile.

Why Regioisomeric Imidazo[1,2-a]pyridine-Piperazines Cannot Be Interchanged in FXa and Kinase Programs Using 5-(Piperazin-1-yl)imidazo[1,2-a]pyridine


Within the imidazo[1,2-a]pyridine-piperazine chemotype, the attachment position of the piperazine ring is not a trivial structural variation. Published head-to-head enzymological data demonstrate that shifting the piperazine from the 5-position to the 6- or 7-position reduces FXa inhibitory potency by approximately 4-fold [1]. Furthermore, CYP3A4 inhibition liability varies dramatically with R₁/R₂ substitution on the 5-piperazinyl scaffold — from 45% inhibition (parent 2b) to 1.3% (2-hydroxymethyl analog 2e) — meaning that even within the 5-substituted series, the specific derivative form available for purchase determines whether the compound is suitable for lead optimization versus a DDI-liable dead-end [1]. The 3-piperazinyl positional isomer lacks any comparable published enzyme inhibition data, making its use in FXa- or kinase-targeted programs a blind procurement decision .

Quantitative Comparator Evidence for 5-(Piperazin-1-yl)imidazo[1,2-a]pyridine in FXa Inhibition, CYP3A4 Liability, and Oral Bioavailability


FXa Inhibitory Potency: 5-Piperazinyl Substitution Delivers ~4-Fold Superior Potency Versus 6- and 7-Position Regioisomers

In a direct head-to-head comparison within the same study, the 5-piperazinyl-substituted imidazo[1,2-a]pyridine 2b (the parent scaffold of the target compound) exhibited significantly greater human FXa inhibitory potency than its 6-substituted (2q) and 7-substituted (2r) regioisomers, establishing the 5-position as the critical attachment point for S4 binding element function [1]. The 5-substituted core is the direct synthetic precursor for further optimization (e.g., 2-hydroxymethyl derivative 2e achieving IC₅₀ = 0.0090 μM), whereas the 6- and 7-substituted regioisomers represent dead-end structural branches with intrinsically lower potency [1].

Factor Xa inhibition anticoagulant S4 binding element regioisomer SAR

CYP3A4 Drug-Drug Interaction Liability: Parent Scaffold 2b Exhibits High CYP3A4 Inhibition That Is Engineerable in Lead Optimization

In a direct head-to-head comparison from the same panel, the parent 5-piperazinyl scaffold 2b demonstrated 45% CYP3A4 inhibition at 10 μM, whereas the 2-hydroxymethyl derivative 2e (synthesized directly from the 5-piperazinyl scaffold) reduced CYP3A4 inhibition to 1.3–1.7% — an approximately 26–35× reduction in DDI liability [1]. This demonstrates that the 5-piperazinyl core is a tractable starting point for CYP3A4 optimization. In contrast, the closely related analog 2c (R₁ = Me) showed even higher CYP3A4 inhibition at 58% [1]. The 3-piperazinyl positional isomer has no published CYP3A4 inhibition data, making its DDI risk profile entirely unknown .

CYP3A4 inhibition drug-drug interaction DDI risk metabolic stability

Oral Bioavailability in Mice: 5-Piperazinyl Scaffold Achieves Significant Ex Vivo PT Prolongation Following Oral Dosing

In an ex vivo mouse prothrombin time (PT) assay following oral administration at 30 mg/kg, the 5-piperazinyl parent scaffold 2b significantly prolonged mouse PT by 2.5-fold relative to vehicle controls, confirming oral absorption and systemic anticoagulant activity [1]. This performance was comparable to the pyridylpiperidine lead compound 1, demonstrating that the imidazo[1,2-a]pyridine scaffold maintains the oral bioavailability of the prior S4 binding element while improving potency (0.021 vs. 0.061 μM) [1]. The more polar 2-hydroxymethyl derivative 2e retained significant PT prolongation, indicating that the 5-piperazinyl core supports further polar functionalization without abolishing oral absorption [1].

oral bioavailability ex vivo PT assay pharmacokinetics mouse model

Combinatorial Library Versatility: 5-Piperazinyl Scaffold as a Common Intermediate for Diverse Pharmacological Programs

The 5-(piperazin-1-yl)imidazo[1,2-a]pyridine scaffold serves as a validated starting point for multiple kinase-targeted programs. The imidazo[1,2-a]pyridine-5-piperazine architecture is explicitly cited as a scaffold for PI3K/mTOR dual inhibitors, with potent examples achieving low nanomolar cellular activity [1]. Additionally, fragment-based approaches have utilized imidazo[1,2-a]pyridine-5-derivatives to generate FGFR inhibitors with selectivity over FLT3 and other kinases [2]. The unsubstituted piperazine nitrogen provides a convenient handle for N-alkylation, acylation, or sulfonylation, enabling parallel library synthesis. In contrast, the 3-piperazinyl positional isomer has no published kinase SAR data and no documented derivatization pathway for library construction .

kinase inhibition PI3K/mTOR FGFR library synthesis privileged scaffold

Procurability and Purity: 5-Piperazinyl Isomer Offers Higher Purity and Multi-Gram Availability Versus the 3-Position Isomer

The 5-(piperazin-1-yl)imidazo[1,2-a]pyridine (CAS 739364-02-4) is commercially available from multiple vendors at ≥98% purity in quantities from 1 g to 1 kg, with the hydrochloride salt (CAS 684222-76-2) also available as an alternative form . In contrast, the 3-piperazinyl positional isomer (CAS 853687-22-6) is typically offered at 95% purity, with premium pricing (e.g., ¥5,175–5,280 per gram for 95% grade from major Chinese vendors) and limited bulk availability . The 3-isomer has been discontinued by several Western suppliers (e.g., CymitQuimica lists all quantities as discontinued), further limiting procurement options .

procurement purity commercial availability cost comparison

Validated Application Scenarios for 5-(Piperazin-1-yl)imidazo[1,2-a]pyridine Based on Published Comparator Evidence


S4 Binding Element Optimization in Orally Active Factor Xa Inhibitor Programs

The 5-piperazinyl scaffold 2b is the direct synthetic precursor for generating FXa inhibitors with sub-nanomolar potency (2e: IC₅₀ = 0.0090 μM) and radically reduced CYP3A4 inhibition (1.3% at 10 μM vs. 45% for parent). Published SAR demonstrates that R₁ substitution at the imidazo[1,2-a]pyridine 2-position is the critical optimization vector — the 5-piperazinyl attachment must remain fixed for S4 site engagement. Teams should procure the ≥98% purity free base (CAS 739364-02-4) or hydrochloride salt (CAS 684222-76-2) and follow the published synthetic route via Boc protection and subsequent N-acylation with the 6-chloronaphthalene sulfonylalkylamide S1 binding element [1].

Kinase-Focused Library Synthesis Using the Piperazine Nitrogen as a Diversification Handle

The unsubstituted piperazine NH of the 5-position scaffold provides a single, well-defined point for parallel derivatization — N-alkylation, N-acylation, or N-sulfonylation — enabling rapid construction of kinase-targeted libraries. Published programs have successfully used this chemistry to generate PI3K/mTOR dual inhibitors, FGFR-selective inhibitors, and CDK inhibitors. The 5-substitution position is essential because the spatial relationship between the piperazine basic amine and the imidazo[1,2-a]pyridine hinge-binding motif determines kinase selectivity profiles. The 3-substituted isomer has no published kinase SAR, and its altered geometry would produce fundamentally different hinge-binding vectors [2].

CYP3A4 Structure-Activity Relationship Studies for DDI Risk Mitigation

The parent scaffold 2b (CYP3A4 inhibition = 45% at 10 μM) provides a measurable baseline for SAR campaigns aimed at reducing cytochrome P450 liability. The published 26–35× reduction in CYP3A4 inhibition achieved by 2-hydroxymethyl substitution (2e: 1.3% inhibition) demonstrates that CYP3A4 binding is highly sensitive to R₁ polarity and hydrogen-bonding capacity. This makes the 5-piperazinyl scaffold an ideal core for systematic CYP3A4 SAR exploration, where each new R₁ analog can be benchmarked against the published 2b and 2e data [3].

Fragment-to-Lead and Structure-Based Drug Design Programs Requiring Experimentally Validated Oral Bioavailability

Unlike most imidazo[1,2-a]pyridine fragments that lack pharmacokinetic characterization, the 5-piperazinyl scaffold has ex vivo proof of oral absorption and systemic activity in mice (2.5-fold PT prolongation at 30 mg/kg p.o.). This makes it a privileged fragment for structure-based lead generation programs where oral bioavailability is a target product profile requirement from the outset. The ex vivo mouse PT assay protocol is published and reproducible, allowing teams to benchmark new derivatives directly against the 2b and 2e reference compounds [1].

Quote Request

Request a Quote for 5-(Piperazin-1-yl)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.